molecular formula C21H29ClN2O5 B4015086 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate

1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate

Cat. No. B4015086
M. Wt: 424.9 g/mol
InChI Key: KYTFJPBAWXPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a complex process and has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate involves its binding to specific receptors in the brain and central nervous system. This binding leads to the modulation of neurotransmitter release and the regulation of neuronal activity, resulting in various physiological effects.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate has been found to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and behavior, and the improvement of cognitive function. These effects have made it a promising candidate for the development of new drugs and therapies for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate for lab experiments is its unique mechanism of action, which allows researchers to study specific neurotransmitter systems and neuronal pathways. However, its complex synthesis process and limited availability can pose significant limitations for its use in lab experiments.

Future Directions

There are several future directions for research involving 1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate, including:
1. The development of new drugs and therapies for various neurological and psychiatric disorders based on its unique biochemical and physiological effects.
2. The exploration of its potential as a tool for studying specific neurotransmitter systems and neuronal pathways.
3. The investigation of its potential as a diagnostic tool for various neurological and psychiatric disorders.
4. The optimization of its synthesis process to improve its availability and reduce its cost.
Conclusion
1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate is a promising compound with unique biochemical and physiological effects. Its potential applications in various scientific research areas make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and explore its potential in various research applications.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(3-cyclopentylpropanoyl)piperazine oxalate has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O.C2H2O4/c20-18-8-4-3-7-17(18)15-21-11-13-22(14-12-21)19(23)10-9-16-5-1-2-6-16;3-1(4)2(5)6/h3-4,7-8,16H,1-2,5-6,9-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTFJPBAWXPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-cyclopentylpropan-1-one;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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